molecular formula C10H10Cl2O2 B3036493 2-(2-Chlorophenoxy)butanoyl chloride CAS No. 344410-82-8

2-(2-Chlorophenoxy)butanoyl chloride

Cat. No. B3036493
CAS RN: 344410-82-8
M. Wt: 233.09 g/mol
InChI Key: RKCZDSUAJYDITF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)butanoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C10H10Cl2O2 and a molecular weight of 233.09 .


Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenoxy)butanoyl chloride consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

2-(2-Chlorophenoxy)butanoyl chloride has a density of 1.3±0.1 g/cm3 and a boiling point of 288.2±15.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in databases like ChemSpider and ChemicalBook .

Scientific Research Applications

Stereochemical Properties and Ion Channel Conductance

2-(2-Chlorophenoxy)butanoyl chloride exhibits unique stereochemical properties influencing chloride ion channel conductance. Studies have shown that the chirality of similar compounds significantly impacts chloride ion flux in channels, suggesting the presence of a stereospecific binding site in biological systems, as seen with skeletal muscle membrane chloride channels (Bettoni et al., 1987).

Reaction Mechanisms and Intermediates

The compound has been studied in the context of forming reactive intermediates, important for understanding mutagenicity in certain substances. For example, in the study of the food mutagen 2-chloro-4-(methylthio)butanoic acid, the formation of 1-methyl-2-thietaniumcarboxylic acid was investigated, highlighting the potential for similar mechanisms in related compounds (Jolivette et al., 1998).

Applications in Chemistry and Supramolecular Chemistry

Research has explored its use in organic chemistry, particularly in selective reactions. For instance, a study on 2,6-dimethoxyphenol showed that compounds like 2-(2-chlorophenoxy)butanoyl chloride can be used for selective cleavage and acylation, crucial for creating various ortho-acylated catechols used in supramolecular chemistry, natural products, and other applications (Adogla et al., 2012).

Effects on Biological Activity

The introduction of an aryloxyalkyl group to the compound affects its biological activity, particularly concerning membrane conductance in muscle cells. A study has shown that this modification impacts the biological activity of similar compounds, with potential implications for understanding drug-receptor interactions and ion channel modulation (Carbonara et al., 2001).

Environmental Analysis and Herbicide Research

It's important in environmental analysis, particularly in studying chlorophenoxy acid herbicides. Research has developed methods for the determination of such herbicides and their esters in various environmental samples, providing critical insights into environmental contamination and pollution control (Rosales-Conrado et al., 2002; 2005).

Surface Science and Catalysis

Studies have explored the interaction of chlorophenoxy compounds with metal surfaces, which is crucial for understanding catalyzed formation of complex organic compounds on metal surfaces. This research contributes significantly to the field of surface science and catalysis (Altarawneh et al., 2008).

Safety and Hazards

This compound is highly flammable and produces vapors . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

2-(2-chlorophenoxy)butanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCZDSUAJYDITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)butanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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